molecular formula C16H13NO5 B2900676 2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate CAS No. 324067-89-2

2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate

Cat. No. B2900676
CAS RN: 324067-89-2
M. Wt: 299.282
InChI Key: BRQYOFHLRAUYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent and long-lasting effects. This compound belongs to the indole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as AB-CHMINACA and AB-FUBINACA.

Mechanism of Action

2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors with high affinity, leading to the activation of various downstream signaling pathways. The activation of CB1 receptors in the brain is responsible for the psychoactive effects of 2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate, while the activation of CB2 receptors in the immune system is responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate are complex and varied. It has been shown to increase dopamine release in the brain, leading to feelings of euphoria and pleasure. It also increases the release of serotonin, which plays a role in regulating mood and anxiety. Additionally, 2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate has been found to decrease the release of glutamate, which is involved in pain transmission and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate in lab experiments is its potent and long-lasting effects. This allows researchers to study its effects over an extended period of time, providing valuable insights into its mechanism of action and potential therapeutic applications. However, one limitation is its potential for abuse and addiction. Researchers must take proper safety precautions when handling this compound to avoid any potential harm.

Future Directions

There are several future directions for the study of 2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate. One potential area of research is its use in the treatment of chronic pain and inflammatory conditions. Additionally, further studies are needed to determine its safety and efficacy in humans. Furthermore, researchers could investigate the potential for developing 2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate derivatives with improved therapeutic properties. Finally, more research is needed to understand the long-term effects of 2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate use and its potential for abuse and addiction.
Conclusion:
In conclusion, 2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate is a synthetic cannabinoid that has gained popularity in the research community due to its potent and long-lasting effects. It has been extensively studied for its potential therapeutic applications, including its analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. However, its potential for abuse and addiction must be taken into consideration when handling this compound. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate involves the reaction between 3-nitrobenzoic acid and 2-(4-methylphenyl)-2-oxoethyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques to obtain a pure compound. The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate is a complex process that requires expertise in organic chemistry and proper safety precautions.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate has been extensively studied in the research community for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. Additionally, 2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate has been found to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-11-5-7-12(8-6-11)15(18)10-22-16(19)13-3-2-4-14(9-13)17(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQYOFHLRAUYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate

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